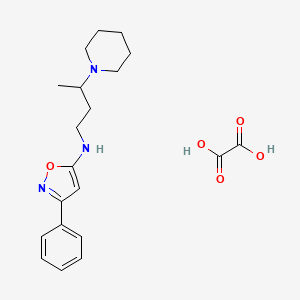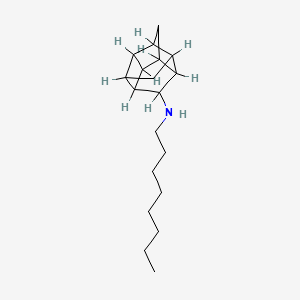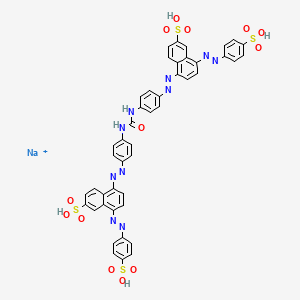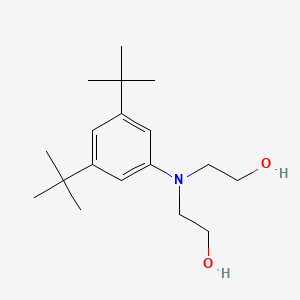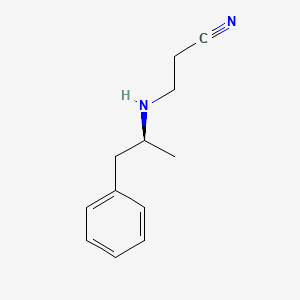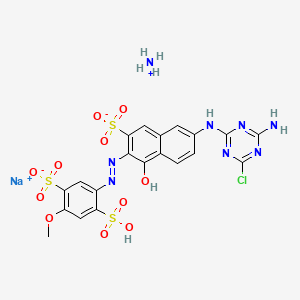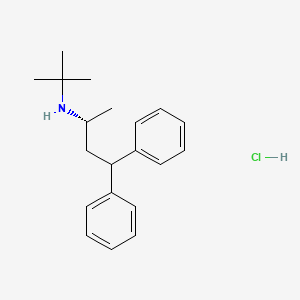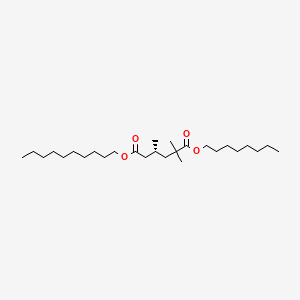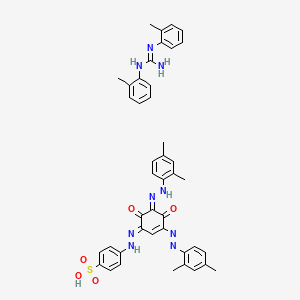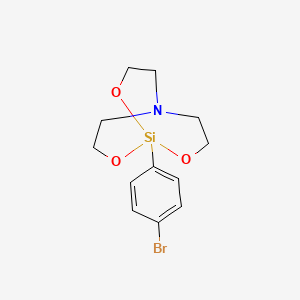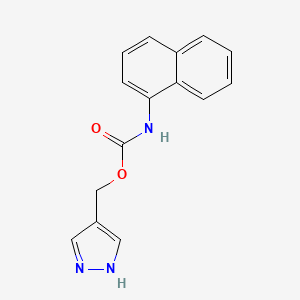
Carbamic acid, 1-naphthalenyl-, 1H-pyrazol-4-ylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, 1-naphthalenyl-, 1H-pyrazol-4-ylmethyl ester is a chemical compound known for its unique structure and properties It is a derivative of carbamic acid, featuring a naphthalenyl group and a pyrazolylmethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, 1-naphthalenyl-, 1H-pyrazol-4-ylmethyl ester typically involves the reaction of 1-naphthalenyl isocyanate with 1H-pyrazol-4-ylmethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to control reaction parameters. Purification of the final product is achieved through methods like crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, 1-naphthalenyl-, 1H-pyrazol-4-ylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalenyl and pyrazolyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalenyl ketones, while reduction can produce naphthalenyl amines.
Scientific Research Applications
Carbamic acid, 1-naphthalenyl-, 1H-pyrazol-4-ylmethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It finds applications in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of carbamic acid, 1-naphthalenyl-, 1H-pyrazol-4-ylmethyl ester involves its interaction with specific molecular targets. The naphthalenyl group may interact with hydrophobic pockets in proteins, while the pyrazolylmethyl ester moiety can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, phenyl-, 1-methylethyl ester
- Carbamic acid, 1-pentenyl-, 1-naphthalenyl ester
- Carbamic acid, 1-naphthalenyl-, methyl ester
Uniqueness
Carbamic acid, 1-naphthalenyl-, 1H-pyrazol-4-ylmethyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
115547-77-8 |
|---|---|
Molecular Formula |
C15H13N3O2 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
1H-pyrazol-4-ylmethyl N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C15H13N3O2/c19-15(20-10-11-8-16-17-9-11)18-14-7-3-5-12-4-1-2-6-13(12)14/h1-9H,10H2,(H,16,17)(H,18,19) |
InChI Key |
XQCVCBPTVPMRNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)OCC3=CNN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



